Product packaging for 2-(Pyrimidin-2-yloxy)acetamide(Cat. No.:)

2-(Pyrimidin-2-yloxy)acetamide

Cat. No.: B13580168
M. Wt: 153.14 g/mol
InChI Key: DXOGJINTVQOAGY-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)acetamide is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The compound features both pyrimidine and acetamide pharmacophores, which are privileged structures found in numerous bioactive molecules. The pyrimidine ring is a common heterocycle in pharmaceuticals, while the acetamide moiety is a significant functional group known for its high therapeutic potential in clinical drugs . As a result, this molecule serves as a valuable intermediate for the design and synthesis of novel drug candidates. Researchers utilize this and related acetamide derivatives in various exploratory applications. In anti-infective research, (Quinazoline-4-yloxy)acetamide derivatives have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis bd oxidase, a target for novel anti-tubercular agents aimed at shortening treatment duration . Furthermore, acetamide-containing scaffolds are actively investigated for their enzyme inhibition properties. For instance, novel acetamide-sulfonamide conjugates have demonstrated potent and competitive urease inhibition, which is relevant for developing treatments for pathological conditions linked to the Helicobacter pylori bacterium . The structural versatility of the this compound core makes it a key building block for constructing more complex molecules in organic synthesis and pharmaceutical development. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary use, or household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B13580168 2-(Pyrimidin-2-yloxy)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-pyrimidin-2-yloxyacetamide

InChI

InChI=1S/C6H7N3O2/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10)

InChI Key

DXOGJINTVQOAGY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Pyrimidin 2 Yloxy Acetamide and Its Structural Analogues

Established Synthetic Routes to the 2-(Pyrimidin-2-yloxy)acetamide (B6279588) Core

The formation of the this compound scaffold is typically achieved through a two-step process: the creation of the pyrimidine-ether linkage followed by the attachment of the acetamide (B32628) side chain, or vice versa. The Williamson ether synthesis is a foundational reaction for forming the crucial C-O-C ether bond. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

The primary method for attaching the oxyacetamide side chain to the pyrimidine ring involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pyrimidine ring activated with a good leaving group, most commonly a halogen, at the C2 position.

The reaction involves the displacement of a halide (such as chloro or bromo) from a 2-halopyrimidine by an oxygen nucleophile. researchgate.net For the synthesis of the parent compound, this nucleophile would be the anion of 2-hydroxyacetamide. Alternatively, the oxygen nucleophile can be the hydroxyl group of 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2-one), which attacks an alkyl halide. The reactivity of halopyrimidines is crucial, and microwave irradiation has been shown to significantly accelerate these substitution reactions, often completing within minutes with high yields compared to classical heating methods. researchgate.net The direct substitution of 2-halopyrimidines is a preferred method for creating 2-substituted pyrimidines. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Pyrimidine Precursors

Pyrimidine Substrate Nucleophile/Reagent Product Type Reference
2-Chloropyrimidine Amines 2-Aminopyrimidines researchgate.net
2-Bromopyrimidine Various Nucleophiles 2-Substituted Pyrimidines researchgate.net

Alkylation Strategies for Oxylinked Acetamide Formation

The formation of the ether linkage is a classic example of the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 reaction. ucalgary.ca In the context of this compound synthesis, two main pathways are employed:

Alkylation of a hydroxypyrimidine: 2-Hydroxypyrimidine is first deprotonated with a suitable base (e.g., sodium hydride) to form the more nucleophilic pyrimidinyloxide anion. libretexts.org This anion then attacks an electrophile like 2-chloroacetamide (B119443) to displace the chloride and form the desired ether linkage. This is a common and effective method for creating such C-O bonds. researchgate.netresearchgate.net

Alkylation with a chloroacetamide derivative: An alternative, and often more versatile, route involves reacting a pre-formed N-substituted-2-chloroacetamide with the 2-hydroxypyrimidine anion. This strategy is particularly useful for generating a library of analogues with diverse substitutions on the acetamide nitrogen. researchgate.netresearchgate.net

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide; primary halides like 2-chloroacetamide are ideal for the SN2 mechanism, whereas secondary or tertiary halides may lead to competing elimination reactions. masterorganicchemistry.com

Strategies for Diversification and Functionalization of the Pyrimidine and Acetamide Moieties

To explore the chemical space and develop compounds with potentially enhanced biological activities, both the acetamide and pyrimidine portions of the molecule are subjected to various modifications.

Development of N-Substituted Acetamide Analogues

A primary strategy for diversification involves the synthesis of analogues with various substituents on the acetamide nitrogen atom. This is typically achieved by using a range of N-substituted 2-chloroacetamides as the alkylating agents in the reaction with 2-hydroxypyrimidine. researchgate.netresearchgate.net This approach allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heterocyclic moieties, which can influence properties like solubility, hydrogen bonding capacity, and target binding.

For instance, reacting 2-hydroxypyrimidine with various N-aryl chloroacetamides in the presence of a base like potassium carbonate yields a series of N-aryl-2-(pyrimidin-2-yloxy)acetamides. jst.go.jp Similarly, complex acetamide derivatives, such as N-([1,1′-biphenyl]-4-yl)-2-oxyacetamide, have been synthesized using this methodology. researchgate.net

Table 2: Examples of Synthesized N-Substituted Acetamide Analogues

Pyrimidine Core N-Substituent on Acetamide Resulting Compound Class Reference
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol 2,6-Dimethylphenyl N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Pyrazolo[1,5-a]pyrimidin-3-ylacetic acid Ethyl-phenylamine 2-(Pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide mdpi.com
6-Methyl-2-methylthiopyrimidin-4-ol Benzylamine N-Benzyl-2-(6-methyl-2-methylthiopyrimidin-4-yloxy)acetamide semanticscholar.org

Modification of the Pyrimidine Ring System

Altering the substitution pattern on the pyrimidine ring is another key strategy for creating structural analogues. Modifications can be made to the pyrimidine ring before or after the attachment of the oxyacetamide side chain. These changes can significantly impact the electronic properties and steric profile of the molecule.

Common modifications include the introduction of various substituents at different positions of the pyrimidine ring. For example, 2,4-diaminopyrimidine (B92962) derivatives have been modified by introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position to create antitumor agents. nih.gov In other work, a methyl group has been incorporated at the C-6 position and a piperidine (B6355638) group at the C-2 position of a pyrimidine ring that is part of a larger kinase inhibitor. The synthesis of pyrimidines with thietan-3-yloxy and methyl groups at the C-4 and C-6 positions, respectively, has also been reported. nih.gov Such modifications are crucial for tuning the molecule's interaction with biological targets. nih.govnih.gov

Novel Synthetic Approaches and Methodological Challenges

While the core synthetic routes are well-established, research continues into novel methods to improve efficiency, yield, and environmental friendliness. The use of microwave irradiation to accelerate nucleophilic substitution reactions on the pyrimidine ring is a notable advancement. researchgate.net Solvent-free condensation reactions have also been explored as a greener alternative to traditional methods. researchgate.net

One novel approach involves using amides as direct alkylating agents. This strategy, activated by triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, causes the alkyl group to migrate from the amide nitrogen to the nitrogen of the pyridine, which could potentially be adapted for O-alkylation of hydroxypyrimidines. rsc.org

Challenges in synthesis can arise. For example, attempts to synthesize certain analogues via alkylation of phenol (B47542) derivatives with 2-chloro-N-phenylacetamide have been reported as unsuccessful, indicating that reaction pathways are not universally applicable and require case-by-case optimization. tandfonline.com Furthermore, complex ring transformation reactions, where the pyrimidine ring is converted into a different heterocycle, present both an opportunity for novel structures and a significant synthetic challenge. clockss.orgwur.nl

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. irjmets.com This technology is particularly advantageous in the synthesis of heterocyclic compounds. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of structurally related compounds provides a strong basis for its application in this context.

Research on the synthesis of N-substituted-2-(2-chloropyridin-3-yloxy)acetamide has demonstrated the efficacy of microwave irradiation. psu.edu In a typical procedure, a substituted phenol or pyridol is reacted with an N-substituted 2-chloroacetamide in the presence of a base, such as potassium carbonate, under microwave heating. psu.edu This approach significantly reduces the reaction time from hours to minutes. psu.edu For instance, the synthesis of N-benzyl-2-(2,3-dichlorophenoxy)acetamide was achieved in high yield under microwave irradiation at 85°C. psu.edu

The principles of this method can be extrapolated to the synthesis of this compound. The reaction would likely involve the coupling of 2-hydroxypyrimidine with 2-chloroacetamide under basic conditions, facilitated by microwave energy. The uniform heating provided by microwaves can help to overcome activation energy barriers and minimize the formation of byproducts. irjmets.com Further cyclization reactions of similar structures to form fused ring systems, such as pyrido[3,2-b] Current time information in Bangalore, IN.researchgate.netoxazin-2-ones, have also been successfully carried out using microwave assistance. researchgate.net

ReactantsConditionsProductReaction Time (Microwave)YieldReference
2,3-Dichlorophenol, N-benzyl-2-chloroacetamideK₂CO₃, CH₃CN, 85°CN-benzyl-2-(2,3-dichlorophenoxy)acetamide8 min85% psu.edu
2-Chlorophenol, N-methyl-2-chloroacetamideK₂CO₃, CH₃CN, 85°CN-methyl-2-(2-chlorophenoxy)acetamide7 min86% psu.edu
2-ArylimidazolesVarious reagents for alkylation/brominationFunctionalized 2-arylimidazo[1,2-a]pyrimidin-5(8H)-onesNot specifiedHigh rsc.org
Table 1: Examples of Microwave-Assisted Synthesis of Structural Analogues.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of complex heterocyclic molecules, including pyrimidine derivatives, has greatly benefited from the development of one-pot methodologies. scirp.orgsioc-journal.cn

For instance, an efficient one-pot synthesis of 2-acetamide-thiazole derivatives has been developed using α-bromoketone, thiourea, and acetic anhydride under microwave irradiation. sioc-journal.cn This approach highlights the synergy between microwave assistance and one-pot strategies. Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through a one-pot, three-component reaction of 1,3-dimethyl-6-aminouracil, an aromatic aldehyde, and malononitrile, catalyzed by bismuth(III) triflate. scirp.org

Reaction TypeKey FeaturesExample ProductsReference
Three-component reactionCatalyzed by Bi(OTf)₃, mild conditionsPyrido[2,3-d]pyrimidine derivatives scirp.org
One-pot synthesis with microwaveShort reaction time, easy workup2-Acetamide-thiazole derivatives sioc-journal.cn
Carbene-catalyzed [3+3] annulationHigh yields and enantioselectivitiesFunctionalized dihydropyridin-2-ones rsc.org
Table 2: Overview of One-Pot Synthesis Strategies for Related Heterocycles.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers of a molecule can exhibit distinct biological activities. The stereoselective synthesis of chiral analogues of this compound, where a stereocenter is introduced into the acetamide or pyrimidine moiety or a substituent, is therefore of significant interest.

While specific examples for this compound are limited, the principles of stereoselective synthesis are well-established for related heterocyclic systems. For example, a convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a nucleoside Q precursor, which contains a pyrrolo[2,3-d]pyrimidine core, has been accomplished. beilstein-journals.org This synthesis involved the reaction of chiral amine building blocks with a common halo-purine intermediate. beilstein-journals.org

Another relevant example is the stereoselective synthesis of novel 2'-(S)-CCG-IV analogues, which are conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues. nih.gov This route allows for late-stage diversification, enabling the creation of a wide variety of chiral structures. nih.gov Furthermore, organocatalytic domino reactions have been employed for the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr These methodologies could potentially be adapted to introduce stereocenters into analogues of this compound, for instance, by using chiral building blocks or employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

MethodologyTarget AnaloguesKey Stereochemical ControlReference
Convergent synthesis with chiral building blocksChiral cyclopentyl- and cyclohexylamine derivatives of a PreQ₀ analogueUse of pre-synthesized chiral amines beilstein-journals.org
Versatile stereoselective route2'-(S)-CCG-IV analoguesLate-stage diversification of a chiral core nih.gov
Organocatalytic domino reactionChiral dihydropyrano[2,3-c]pyrazolesUse of acid-base bifunctional organocatalysts metu.edu.tr
Table 3: Approaches to the Stereoselective Synthesis of Chiral Analogues.

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 2 Pyrimidin 2 Yloxy Acetamide Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile tool for the structural analysis of organic molecules, including 2-(pyrimidin-2-yloxy)acetamide (B6279588) and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is fundamental for analyzing the proton environments within this compound derivatives. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.

In derivatives of this scaffold, characteristic signals are observed that confirm the core structure. For instance, the protons on the pyrimidine (B1678525) ring typically appear in the aromatic region of the spectrum. The methylene (B1212753) protons of the acetamide (B32628) side chain (-O-CH₂-CO-) are often observed as a singlet, with their chemical shift influenced by the neighboring oxygen and carbonyl groups. jst.go.jp The amide proton (-NH) also gives rise to a characteristic signal, which can sometimes be broad and its position can be concentration and solvent dependent. jst.go.jp

Substituents on the pyrimidine ring or the acetamide nitrogen will significantly influence the chemical shifts of nearby protons. For example, in a study of N-aryl acetamide derivatives, the aromatic protons of the N-aryl group show distinct multiplets in the downfield region of the spectrum. jst.go.jp The presence of electron-donating or electron-withdrawing groups on these aromatic rings will cause predictable upfield or downfield shifts, respectively.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Reference
Pyrimidine Ring Protons 7.0 - 8.6 m
-O-CH₂-CO- ~5.18 s jst.go.jp
-NH (acetamide) ~10.36 s (broad) jst.go.jp
Aromatic Protons (N-aryl substituent) 7.0 - 8.0 m jst.go.jp

> m: multiplet, s: singlet

It is important to note that the exact chemical shifts can vary depending on the specific derivative and the solvent used for the NMR experiment. nih.gov

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound derivatives. Since the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). For this compound derivatives, the carbonyl carbon of the acetamide group is characteristically found far downfield. jst.go.jp The carbons of the pyrimidine ring and any attached aromatic substituents appear in the aromatic region, typically between 110 and 160 ppm. jst.go.jp The methylene carbon of the -O-CH₂-CO- linker will have a distinct chemical shift influenced by the adjacent oxygen atom. jst.go.jp

The analysis of a series of N-aryl acetamide derivatives of a related pyridinone system showed the methylene carbon of the side chain at approximately 66.02 ppm, confirming the ether linkage. jst.go.jp

Table 2: Illustrative ¹³C NMR Chemical Shifts for Carbons in this compound Derivatives

Carbon Type Typical Chemical Shift (δ, ppm) Reference
C=O (acetamide) ~166.2 jst.go.jp
Pyrimidine Ring Carbons 110 - 160
Aromatic Carbons (substituents) 114 - 150 jst.go.jp
-O-CH₂-CO- ~66.0 jst.go.jp

The precise chemical shifts provide valuable information for confirming the successful synthesis of a target molecule and for identifying any structural isomers.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is particularly useful for tracing out the spin systems within the pyrimidine ring and any substituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive assignment of the carbon skeleton based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For instance, it can be used to confirm the connectivity between the pyrimidine ring, the ether oxygen, and the acetamide moiety by observing correlations between the pyrimidine protons and the methylene carbon of the acetamide side chain, or between the methylene protons and the pyrimidine ring carbons.

The application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing a complete and detailed structural elucidation of this compound derivatives. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, thereby complementing the structural information obtained from NMR spectroscopy.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrational frequencies of different functional groups.

For this compound derivatives, FT-IR spectroscopy can readily confirm the presence of key functional groups:

N-H Stretch: The amide N-H bond typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. jst.go.jp

C=O Stretch: The carbonyl group of the acetamide functionality gives rise to a strong and sharp absorption band, often referred to as the "amide I" band, usually in the range of 1650-1690 cm⁻¹. jst.go.jpnih.gov

C-O-C Stretch: The ether linkage (C-O-C) will exhibit characteristic stretching vibrations, typically in the region of 1050-1250 cm⁻¹. nih.gov

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring appear in the 1500-1600 cm⁻¹ region. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amide N-H Stretch 3200 - 3400 jst.go.jp
Amide C=O Stretch (Amide I) 1650 - 1690 jst.go.jpnih.gov
Amide N-H Bend (Amide II) ~1550 nih.gov
Pyrimidine Ring C=N, C=C Stretch 1500 - 1600 nih.gov
Ether C-O-C Asymmetric Stretch 1200 - 1250 nih.gov
Ether C-O-C Symmetric Stretch 1050 - 1150 nih.gov

The precise position and intensity of these bands can be influenced by the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

While detailed Raman data for this compound itself is not widely published, studies on related pyrimidine derivatives demonstrate the utility of this technique. mdpi.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in a thorough structural characterization. youtube.com

Investigations into the Biological Activities and Molecular Mechanisms of 2 Pyrimidin 2 Yloxy Acetamide and Its Derivatives

Antimicrobial and Antifungal Activity

Derivatives of 2-(Pyrimidin-2-yloxy)acetamide (B6279588) have been the subject of numerous studies to evaluate their efficacy against a range of bacterial and fungal pathogens. These investigations have revealed that structural modifications to the core molecule can significantly influence its antimicrobial and antifungal potency.

The antibacterial action of pyrimidine (B1678525) derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. While the precise mechanism for this compound is not extensively detailed in the available literature, studies on structurally related compounds offer valuable insights.

One proposed mechanism of bacterial inhibition by certain acetamide (B32628) derivatives involves the targeting of bacterial kinases and DNA gyrases. Molecular docking studies have suggested that some derivatives can fit into the hydrophobic pockets of these enzymes, similar to established antibiotics like levofloxacin, thereby inhibiting their function and disrupting bacterial DNA replication and cellular energy metabolism nih.gov.

Research on various pyrimidine-containing compounds has demonstrated that their antibacterial activity can be significantly modulated by the nature of the substituents on the pyrimidine ring. For instance, the introduction of a thietan-3-yloxy group and further derivatization of the acetohydrazide side chain have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives incorporating aminophenyl, hydroxyphenyl, and dihydroxyphenyl groups have shown enhanced inhibitory effects nih.gov. The presence of hydroxyl groups on an attached benzene ring has been observed to increase the inhibitory activity against Staphylococcus aureus, Streptococcus pyogenes, Proteus vulgaris, and Pseudomonas aeruginosa nih.gov.

The following table summarizes the minimum inhibitory concentrations (MIC) of some 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives against various bacterial strains, illustrating the impact of different substituents on their antibacterial potency.

Compound DerivativeStaphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide0.05 - 0.50.5
N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide0.05 - 0.50.5
N′-[1-(2,5-dihydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide0.05 - 0.50.5

The antifungal properties of this compound and its analogs are also a significant area of investigation. The molecular basis for these effects often involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Studies on pyrimidine derivatives have shown that their antifungal activity is highly dependent on their chemical structure. For example, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the compound prepared with acetophenone demonstrated good antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.05 μg/ml nih.gov. In contrast, other derivatives in the same series showed weaker activity against this fungal strain nih.gov.

Another study on pyrimidine derivatives containing an amide moiety highlighted the antifungal potential against various plant pathogenic fungi. For instance, the compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (32.1 µg/mL) nih.gov.

The following interactive table presents the antifungal activity of selected pyrimidine derivatives against different fungal species.

Compound DerivativeFungal SpeciesActivity (EC50 µg/mL)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5
N'-(1-phenylethylidene)-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideCandida albicans0.05 (MIC)

Antiparasitic Activity

The search for novel antiparasitic agents has led to the investigation of pyrimidine derivatives, particularly against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.

The primary mechanism of action for many pyrimidine-based antiparasitic drugs against T. gondii is the disruption of the parasite's pyrimidine metabolism. Toxoplasma gondii is incapable of synthesizing purines and pyrimidines de novo and relies on salvaging these essential components from the host cell nih.gov. This dependency makes the pyrimidine salvage pathway an attractive target for therapeutic intervention.

Fluorinated pyrimidine analogs, such as 5-fluorouracil (B62378) (5-FU), have demonstrated potent activity against T. gondii. These compounds are taken up by the parasite and incorporated into its metabolic pathways, leading to the inhibition of essential processes like DNA synthesis nih.govnih.gov. The uptake of uracil and uridine, and subsequently their fluorinated analogs, is mediated by a specific transporter, designated as TgUUT1 nih.gov.

The key molecular target for the antiparasitic activity of many pyrimidine derivatives in T. gondii is the pyrimidine salvage pathway nih.gov. Specifically, enzymes involved in this pathway, such as uridine phosphoribosyltransferase (UPRT), are crucial for the parasite's survival. By introducing fraudulent substrates like 5-FU, these enzymes are inhibited, leading to a depletion of essential pyrimidine nucleotides required for DNA and RNA synthesis.

Furthermore, the transporter protein TgUUT1, which facilitates the uptake of uracil and uridine into the parasite, is a critical molecular target. Inhibition of this transporter would starve the parasite of essential pyrimidines. Studies have shown that while TgUUT1 can transport 5-fluorouracil, it does not transport thymidine, highlighting the specificity of this transporter and its potential as a drug target nih.gov.

The following table provides the in vitro EC50 values of some 5-fluoropyrimidines against T. gondii tachyzoites.

CompoundT. gondii tachyzoite EC50 (µM)
5-Fluorouracil (5-FU)1.13
5-Fluorouridine (5-FUrd)0.45
5-Fluoro-2'-deoxyuridine (5-F,2'dUrd)0.58

Antiviral Activity (e.g., Anti-HIV-1)

Pyrimidine and acetamide derivatives have also been explored for their potential as antiviral agents, with a significant focus on inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1).

The antiviral mechanisms of pyrimidine-based compounds against HIV-1 are diverse and target different stages of the viral life cycle. One of the primary targets is the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. Pyrimidine-2,4-dione derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the RT enzyme and inducing a conformational change that inactivates it nih.gov.

Another key target for anti-HIV-1 agents is the viral entry process, which is mediated by the envelope glycoprotein gp120. Certain small molecule inhibitors have been developed that bind to the Phe43 cavity of gp120, preventing its interaction with the host cell's CD4 receptor and thus blocking viral entry mdpi.comnih.gov. While direct evidence for this compound is limited, the broader class of pyrimidine derivatives has shown promise in this area.

The following table presents the anti-HIV-1 activity of selected pyrimidine and related derivatives, highlighting their potency against different viral targets.

Compound/Derivative ClassTargetActivity (IC50)
NBD-14204gp1200.24–0.9 µM
NBD-14208gp1200.66–5.7 µM
NBD-14204Reverse Transcriptase8.3 ± 1.2 μM
NBD-14208Reverse Transcriptase5 ± 0.5 μM
Pyrimidine-2,4-dione derivative (6c)Reverse TranscriptaseNanomolar range

Anticancer and Antiproliferative Activity

Derivatives of the pyrimidine scaffold are widely investigated for their potential as anticancer agents. researchgate.netfigshare.comnih.gov Research has demonstrated that modifications to the core structure can yield compounds with significant cytotoxic activity against various human tumor cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). figshare.com

A key strategy in cancer therapy is to induce programmed cell death (apoptosis) and halt the uncontrolled cell division characteristic of tumors. Pyrimidine-acetamide derivatives have been shown to modulate these critical cellular processes.

Apoptosis Induction: Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated a remarkable ability to activate apoptosis. One such compound significantly increased cell apoptosis in the MCF-7 breast cancer cell line by 58.29-fold compared to untreated control cells. rsc.org In prostate cancer cells, an artemisinin-dimer derivative known as "2Py" was found to induce apoptosis and cause a loss of the anti-apoptotic protein survivin. nih.gov

Cell Cycle Arrest: The same pyrido[2,3-d]pyrimidine derivative that induced apoptosis also arrested the cell cycle in the G1 phase. rsc.org In prostate cancer cell lines, treatment with the "2Py" derivative led to a decrease in key cell cycle regulatory proteins, including cyclin D1 and c-Myc, resulting in growth arrest. nih.gov In silico studies of other pyrimidin-(1(2H)-yl)acetamide derivatives have investigated their binding potential to cyclin-dependent kinase 1 (CDK1), a master regulator of the cell cycle process. researchgate.net

Derivative ClassCell LineEffectKey Proteins Modulated
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)Apoptosis Induction, G1 Phase Cell Cycle ArrestNot specified
Artemisinin Dimer "2Py"C4-2, LNCaP (Prostate)Apoptosis Induction, Growth ArrestSurvivin (decreased), Cyclin D1 (decreased), c-Myc (decreased)
Pyrimidin-(1(2H)-yl)acetamideNot specifiedInvestigated for bindingCyclin-dependent kinase 1 (CDK1)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. unife.it The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is particularly effective as a basis for kinase inhibitors. nih.gov Various this compound derivatives have been developed to target specific oncogenic kinases.

PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine derivatives exhibit potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Two compounds showed strong PIM-1 inhibition with IC50 values of 11.4 nM and 17.2 nM. rsc.org

Epidermal Growth Factor Receptor (EGFR): A 1,2,4-triazole scaffold-based compound (4d) incorporating a pyrimidine moiety demonstrated excellent EGFR inhibitory efficacy with an IC50 value of 0.13 µM. researchgate.net

Anaplastic Lymphoma Kinase (ALK): A series of 2,4-pyrimidinediamine derivatives were designed as dual inhibitors of ALK and histone deacetylases (HDACs). nih.gov The most potent compound displayed an IC50 of 2.1 nM against ALK. nih.gov

Pyruvate Dehydrogenase Kinase (PDK1): Dichloroacetamide pyrimidine derivatives have been developed as PDK1 inhibitors. rsc.org One compound was found to inhibit PDK1 activity by 72.5% at a 40 µM concentration and bound directly to the kinase with a Kd value of 14.7 µM. rsc.org

Derivative ClassTarget KinasePotency (IC50 / Kd)
Pyrido[2,3-d]pyrimidinePIM-111.4 nM
1,2,4-Triazole/PyrimidineEGFR0.13 µM
2,4-PyrimidinediamineALK2.1 nM
Dichloroacetamide pyrimidinePDK114.7 µM (Kd)

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. google.com Their inhibition can lead to hyperacetylation of chromatin, changes in transcription, and ultimately, growth arrest and apoptosis in cancer cells. google.com Several pyrimidine-based derivatives have been identified as HDAC inhibitors.

Research into pyrrolo-pyrimidine and purine-based compounds has yielded potent inhibitors, with many showing nanomolar activity against HDAC6. nih.gov In one study, a series of pyrimidine-based amidoximes was synthesized and tested for HDAC inhibitory activity, where one compound was found to moderately inhibit HDAC8 with an IC50 of 5 µM. osi.lv Furthermore, pyrimidine derivatives have been specifically designed as selective inhibitors of HDAC6, an enzyme necessary for aggresome formation, a key survival mechanism for cancer cells under protein stress. google.com The development of dual-target inhibitors has also been successful, with 2,4-pyrimidinediamine derivatives showing potent and balanced inhibitory activity against both ALK and HDAC1. nih.gov

Neuroactive and Central Nervous System (CNS) Activities

Beyond oncology and virology, the this compound scaffold has been investigated for its effects on the central nervous system. A significant area of this research has focused on the inhibition of ion channels implicated in neurological disorders.

Specifically, the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold was identified through high-throughput screening as an inhibitor of the SLACK (KCNT1) potassium channel. mdpi.com Gain-of-function mutations in the KCNT1 gene are linked to rare and severe epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). mdpi.com This makes small molecule inhibitors of the SLACK channel a promising therapeutic strategy. mdpi.com A subsequent hit-to-lead optimization effort involved the synthesis and evaluation of over 60 analogues to establish clear structure-activity relationships. mdpi.com This systematic modification of the scaffold led to the identification of multiple compounds with submicromolar potency in inhibiting the wild-type SLACK channel. mdpi.com

Mechanistic Understanding of Anticonvulsant Effects

The anticonvulsant properties of acetamide derivatives are a significant area of research, with investigations pointing towards multiple mechanistic pathways. The structural features of these compounds allow for interaction with various targets within the central nervous system known to be involved in seizure activity. One key mechanism is the modulation of voltage-gated ion channels. For instance, some dicarbamate derivatives have been shown to inhibit sustained repetitive firing in neurons, suggesting an interaction with voltage-activated sodium channels. nih.gov

Furthermore, hybrid compounds derived from structures like (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have demonstrated potent anticonvulsant effects in preclinical seizure models, including the maximal electroshock (MES) and 6 Hz psychomotor seizure tests. mdpi.com Binding studies with these derivatives have indicated a moderate affinity for voltage-gated calcium channels (Cav1.2), suggesting that this interaction is at least partially responsible for their anticonvulsant activity, particularly in models of focal seizures. mdpi.com

Recent studies have also focused on potassium channels. A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives were identified as inhibitors of the sodium-activated potassium channel known as SLACK (KCNT1). nih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe epileptic disorders, making inhibitors of SLACK channels a compelling therapeutic strategy. nih.gov The mechanism of action for other acetamide derivatives, such as piperazine or morpholine acetamides, has been evaluated through MES and subcutaneous pentylenetetrazole (scPTZ) tests, revealing significant protection against electrically induced seizures. nih.gov While the precise molecular interactions are still under investigation, these findings collectively point to the modulation of neuronal excitability through interactions with key ion channels as a primary anticonvulsant mechanism.

Neuroprotective Pathways and Molecular Interactions

Derivatives of acetamide have shown promise in affording neuroprotection, primarily by mitigating neuroinflammation and oxidative stress, which are key features of neurodegenerative disorders. nih.gov Research into benzimidazole-containing acetamide derivatives has demonstrated their ability to counteract ethanol-induced neurodegeneration in animal models. nih.gov The underlying mechanism involves the restoration of impaired antioxidant enzyme activities and the reduction of elevated oxidative stress markers. nih.gov

Oxidative stress leads to a cascade of biochemical events that provoke neuroinflammation, microglial activation, and ultimately, neuronal death. The neuroprotective effects of these acetamide derivatives are linked to their ability to interrupt this vicious cycle. nih.gov By bolstering the endogenous antioxidant defense system and reducing the levels of reactive oxygen species (ROS), these compounds help preserve the structure and function of neurons. nih.govnih.gov The versatile nature of the core structures within these derivatives allows them to potentially interact with multiple targets involved in the neurodegenerative process, suggesting a multi-faceted approach to neuroprotection rather than targeting a single pathological step. nih.gov

Analgesic Mechanisms and Receptor Modulation

The analgesic potential of acetamide derivatives has been investigated using various preclinical models of pain that assess responses to thermal, mechanical, and chemical stimuli. nih.govresearchgate.net Studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed that they produced a significant decrease in acetic acid-induced writhing responses in mice. nih.govresearchgate.net This model is sensitive to various classes of analgesics, including centrally acting opioids and peripherally acting non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, these compounds were found to increase pain latency in the hot-plate and tail-clip tests, which are indicative of a centrally mediated analgesic effect. nih.govresearchgate.net While these studies confirm the antinociceptive activity of certain acetamide derivatives, the specific receptor modulation pathways are not fully elucidated. Antiepileptic drugs, which share structural similarities, are known to alleviate neuropathic pain by inhibiting voltage-dependent sodium and calcium channels. mdpi.com It is plausible that the analgesic effects of acetamide derivatives are mediated, at least in part, through similar ion channel modulation, thereby reducing neuronal hyperexcitability associated with pain states. The observed effects in thermal and chemical nociception models suggest a complex mechanism that may involve multiple targets within the peripheral and central nervous systems. nih.govresearchgate.net

Anti-inflammatory Activity

Pyrimidine and acetamide derivatives have been shown to exert significant anti-inflammatory effects by intervening in key inflammatory cascades. nih.gov The anti-inflammatory action of pyrimidines is often attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators. nih.gov These include prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). nih.gov

Research has demonstrated that these compounds can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a central regulator of the inflammatory response. nih.gov By inhibiting NF-κB, these derivatives can downregulate the transcription of numerous genes involved in inflammation. Additionally, certain acetamide derivatives have been evaluated for their ability to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages, further confirming their anti-inflammatory and antioxidant properties. nih.govresearchgate.net Some pyrimidine derivatives have also been studied for their membrane-stabilizing activity, using anti-hemolytic assays as a method to assess in vitro anti-inflammatory potential. researcher.life

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the direct inhibition of enzymes involved in the arachidonic acid cascade. researchgate.net The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are major targets. nih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. researchgate.net

Many pyrimidine derivatives have been developed as selective COX-2 inhibitors. nih.govnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it is the isoform primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in physiological functions like gastric cytoprotection. nih.gov Studies have identified pyrimidine derivatives that show high selectivity towards COX-2, with inhibitory potencies comparable to or exceeding those of established NSAIDs like meloxicam. nih.govnih.gov In addition to COX enzymes, lipoxygenase (LOX) has also been identified as a target for some related heterocyclic compounds, indicating that these derivatives can potentially offer dual inhibition of key inflammatory enzymes. researchgate.netmdpi.com

Table 1: In Vitro COX-2 Inhibition by Selected Pyrimidine Derivatives

This table is interactive. You can sort and filter the data.

Compound Target IC₅₀ (µM) Selectivity Index (SI) Reference Compound
Diarylpyrimidine 80 COX-2 0.0012 81300 Rofecoxib
Pyrimidine L1 COX-2 N/A High Meloxicam
Pyrimidine L2 COX-2 N/A High Meloxicam
Thiazolylhydrazine Analog COX-2 0.14-0.24 N/A N/A
Pyrazole Sulfonamide COX-2 0.01-0.4 29.73-344.56 N/A

IC₅₀ represents the half-maximal inhibitory concentration. N/A indicates data not available in the provided search results.

Other Reported Biological Activities

Beyond their effects on the central nervous system and inflammation, derivatives of this compound have been explored for a range of other biological activities. A number of studies have highlighted their potential as antimicrobial agents. wjarr.com For instance, certain 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have demonstrated notable antibacterial and antifungal activities against a panel of microbial strains, including Staphylococcus aureus, E. coli, and Candida albicans. nih.gov Similarly, N-(pyrimidin-2-yl carbamothioyl)acetamide and its metal complexes have been synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. ekb.eg

In addition to antimicrobial properties, antifungal activity has been a focus of investigation. wjarr.comresearchgate.net Flucytosine, a fluorinated pyrimidine, is an established antifungal agent, and novel synthesized pyrimidine derivatives continue to be tested against various fungal species. wjarr.com Furthermore, the pyrimidine scaffold is a core component in many compounds investigated for anticancer and antiviral properties. wjarr.comnih.gov The diverse biological profile of this class of compounds underscores the versatility of the pyrimidine ring as a privileged scaffold in medicinal chemistry.

Herbicidal Mechanisms

The herbicidal activity of this compound and its derivatives is attributed to their ability to interfere with essential biochemical pathways in plants. While the precise mechanism for the parent compound is not extensively detailed in publicly available research, the mechanisms of related oxyacetamide and pyrimidine-containing herbicides provide a strong indication of its likely modes of action.

Oxyacetamide herbicides are generally understood to function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). wssa.net VLCFAs are crucial components of plant cell membranes and waxes, and their disruption can lead to impaired cell growth and development, ultimately causing plant death. wssa.net This class of herbicides typically affects susceptible weeds before they emerge from the soil. wssa.net

Furthermore, various derivatives of pyrimidine have demonstrated a broad spectrum of herbicidal activities by targeting different enzymes. Some pyrimidine derivatives are known inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wssa.net This enzyme is vital for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. Its inhibition leads to a deficiency in these essential amino acids, halting protein synthesis and plant growth.

Other pyrimidine-based herbicides act by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in the de novo fatty acid synthesis pathway. researchgate.net This inhibition blocks the production of phospholipids necessary for building new cell membranes. Additionally, some pyrido[2,3-d]pyrimidine derivatives have been found to inhibit protoporphyrinogen oxidase, an enzyme involved in chlorophyll biosynthesis. mdpi.com Its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell damage.

A more recently discovered herbicidal mechanism associated with a pyrimidine-containing compound involves the disruption of pyrimidine biosynthesis itself, by targeting the enzyme dihydroorotate dehydrogenase (DHODH). researchgate.netnih.gov This represents a novel mode of action for herbicides.

The specific herbicidal activity of this compound derivatives can be influenced by the nature and position of substituents on the pyrimidine and acetamide moieties. For instance, studies on 2-(5-isoxazolyloxy)-acetamide derivatives, which share the oxyacetamide core structure, have shown that specific substitutions can lead to potent herbicidal activity against various weeds. researchgate.net

Herbicide Class/Derivative FamilyPrimary Molecular TargetBiochemical Pathway AffectedGeneral Outcome in Plants
OxyacetamidesVery-long-chain fatty acid synthesis enzymesVLCFA BiosynthesisImpaired cell membrane and wax formation
Pyrimidinylthiobenzoates, Sulfonylureas, TriazolopyrimidinesAcetolactate Synthase (ALS)Branched-chain amino acid biosynthesisInhibition of protein synthesis and growth
Aryloxyphenoxypropionates (with pyrimidinyloxy moieties)Acetyl-CoA Carboxylase (ACCase)Fatty Acid BiosynthesisInhibition of phospholipid production for cell membranes
Pyrido[2,3-d]pyrimidine derivativesProtoporphyrinogen Oxidase (PPO)Chlorophyll BiosynthesisAccumulation of phototoxic intermediates
Aryl pyrrolidinone anilides (containing pyrimidine)Dihydroorotate Dehydrogenase (DHODH)De novo Pyrimidine BiosynthesisDisruption of nucleotide synthesis

Ion Channel Modulation (e.g., SLACK Potassium Channels, TRPV1 Receptor Antagonism)

Beyond their effects on plants, derivatives of this compound have been investigated for their ability to modulate ion channels in mammalian systems, which are critical for neuronal signaling and other physiological processes.

SLACK Potassium Channels:

Research has identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of the SLACK potassium channel (also known as KCNT1 or KNa1.1). These channels are sodium-activated potassium channels that play a role in regulating neuronal excitability. Gain-of-function mutations in the KCNT1 gene have been linked to severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).

A study involving the systematic preparation and evaluation of these acetamide derivatives has established structure-activity relationships for the inhibition of wild-type SLACK channels. Selected analogs were also profiled for their selectivity against other potassium channels and evaluated for their activity against clinically relevant mutant human channels. This research highlights the potential of this chemical scaffold in the development of therapeutic agents for neurological disorders associated with hyperactive SLACK channels.

TRPV1 Receptor Antagonism:

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal nociceptor, activated by heat, protons, and various chemical ligands like capsaicin. It is a significant target for the development of new analgesic drugs.

While a direct investigation into the TRPV1 receptor antagonism of this compound itself is not prominent in the scientific literature, the broader class of pyrimidine derivatives has been explored in the context of TRPV1 modulation. A wide variety of chemical structures, including those containing pyrimidine moieties, have been synthesized and evaluated as TRPV1 ligands. nih.gov For example, bicyclic pyrimidin-4-(3H)-ones are among the classes of compounds that have been investigated as TRPV1 antagonists. nih.gov The inclusion of a pyrimidine ring in a molecule can influence its binding affinity and functional activity at the TRPV1 receptor. However, the specific role and efficacy of the this compound scaffold as a TRPV1 antagonist require further dedicated investigation.

Ion Channel TargetCompound ClassObserved/Potential ActivityTherapeutic Implication
SLACK Potassium Channel (KCNT1)2-Aryloxy-N-(pyrimidin-5-yl)acetamidesInhibition of channel activityTreatment of certain forms of epilepsy (e.g., EIMFS)
TRPV1 ReceptorPyrimidine-containing compounds (general class)Potential for antagonism (structure-dependent)Analgesia and treatment of inflammatory pain

Structure Activity Relationship Sar and Ligand Design Principles for 2 Pyrimidin 2 Yloxy Acetamide Analogues

Impact of Pyrimidine (B1678525) Ring Substitutions on Biological Activity and Selectivity

The pyrimidine ring is a critical pharmacophore in a wide range of biologically active compounds, and its substitution pattern significantly influences the activity and selectivity of 2-(Pyrimidin-2-yloxy)acetamide (B6279588) analogues. nih.gov Research has shown that the nature and position of substituents on the pyrimidine ring can modulate the compound's interaction with its biological target.

Studies on various pyrimidine derivatives have demonstrated that the introduction of different functional groups can lead to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net For instance, in a series of pyrimidine-based compounds, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the pyrimidine ring was found to enhance antimicrobial potency. nih.gov Conversely, electron-donating groups tended to decrease activity. nih.gov This suggests that the electronic properties of the pyrimidine ring are a key determinant of biological efficacy.

In the context of specific targets, such as the SLACK potassium channel, systematic exploration of substitutions on the pyrimidine core of 2-aryloxy-N-(pyrimidin-5-yl)acetamides revealed that this part of the scaffold is less tolerant to modification compared to other regions. mdpi.comnih.gov Removal of a nitrogen atom to form a pyridine analogue resulted in a twofold loss of activity, which could be partially restored by introducing a cyano group. mdpi.com This highlights the importance of the specific arrangement of nitrogen atoms in the pyrimidine ring for maintaining optimal interactions with the target protein.

Furthermore, the substitution on the pyrimidine ring can also dictate the selectivity of the compound for its intended target over other related proteins. The strategic placement of substituents can exploit subtle differences in the binding pockets of various enzymes or receptors, leading to improved selectivity and a better therapeutic window.

Role of the Acetamide (B32628) Moiety in Molecular Recognition and Binding Affinity

The acetamide moiety of this compound analogues plays a pivotal role in molecular recognition and binding affinity. This functional group can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of the target protein. The nitrogen and oxygen atoms of the acetamide can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within the binding pocket.

Investigations into N,N-disubstituted acetamides have revealed that this part of the molecule offers significant opportunities for diversification without compromising binding affinity. nih.govwustl.edu In a study on pyrazolopyrimidine-based ligands for the translocator protein (TSPO), modifications to the terminal acetamide group led to the discovery of new structure-activity relationships. nih.govwustl.edu For example, a heterozygous phenyl-ethyl substitution on the acetamide nitrogen resulted in a ligand with picomolar activity, among the highest reported for TSPO ligands. nih.gov In contrast, homologation to two benzyl groups significantly decreased affinity. nih.gov This demonstrates that the size, shape, and electronic properties of the substituents on the acetamide are critical for optimal binding.

In some cases, the introduction of a methylene (B1212753) spacer in the acetamide group has been shown to be detrimental to activity. For 2-(quinolin-4-yloxy)acetamides, this modification resulted in a significant reduction in antimycobacterial activity, indicating that the precise positioning of the amide bond is crucial for effective interaction with the target. nih.gov

Influence of the Ether Linkage and Alkyl Spacer Modifications

The length and rigidity of the spacer can influence the distance and relative orientation between the pyrimidine ring and the acetamide group. This, in turn, affects how well these two key pharmacophoric elements can simultaneously engage with their respective binding subsites within the target protein. For instance, altering the length of the amide linker in imidazo[1,2-a]pyridine derivatives has been shown to result in a loss of antimycobacterial activity. nih.gov

Furthermore, the nature of the atoms within the linker can also be important. The oxygen atom of the ether linkage can participate in hydrogen bonding or other polar interactions with the target. Replacing the ether oxygen with other atoms, such as sulfur or nitrogen, can alter the electronic properties and conformational preferences of the linker, thereby influencing binding affinity and selectivity.

While specific studies detailing extensive modifications of the ether linkage and alkyl spacer in this compound itself are not prevalent in the provided search results, the general principles of linker design in medicinal chemistry suggest that this is a critical area for optimization. The optimal linker will hold the key pharmacophores in the correct spatial arrangement to maximize interactions with the target, while also contributing to favorable physicochemical properties.

Rational Design Strategies Based on SAR Insights

The wealth of information gleaned from structure-activity relationship (SAR) studies provides a solid foundation for the rational design of novel and improved this compound analogues. By understanding which structural features are essential for activity and which can be modified to fine-tune properties, medicinal chemists can move beyond random screening and adopt a more targeted approach to drug discovery.

One key strategy is to focus on optimizing the substituents on the pyrimidine ring. Based on SAR data indicating that electron-withdrawing groups enhance activity, designers can systematically introduce various halogen atoms or other electron-poor moieties at different positions on the ring to identify the optimal substitution pattern. nih.gov Similarly, if a particular region of the pyrimidine ring is found to be sensitive to modification, this area can be kept constant while exploring changes in other parts of the molecule.

The acetamide moiety also presents a rich area for rational design. The observation that N,N-disubstitution is well-tolerated and can significantly impact affinity allows for the introduction of a wide variety of chemical groups to probe the binding pocket and enhance interactions. nih.gov For example, if the binding site is known to have a hydrophobic pocket, incorporating lipophilic groups on the acetamide nitrogen could lead to increased potency.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be powerful tools in rational design. By building a computational model of the target protein and docking various virtual analogues of this compound into the active site, researchers can predict which modifications are most likely to improve binding affinity. These in silico predictions can then be used to prioritize the synthesis of the most promising compounds for biological evaluation.

Bioisosteric Modifications and Molecular Hybridization Approaches in Scaffold Optimization

Bioisosteric replacement and molecular hybridization are two powerful strategies used in medicinal chemistry to optimize lead compounds, and they are highly relevant to the development of this compound analogues. researchgate.net

Bioisosteric modification involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.net For example, the pyrimidine ring itself can be considered a bioisostere of other aromatic systems. In the context of this compound, one could envision replacing the pyrimidine ring with other nitrogen-containing heterocycles, such as pyridine, pyrazine, or triazine, to explore how these changes affect target binding. Similarly, the ether linkage could be replaced with bioisosteric groups like a thioether, an amine, or an amide to alter the compound's electronic and conformational properties.

Molecular hybridization is a strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. The aim is to create a hybrid compound that possesses the beneficial properties of both parent molecules, potentially leading to enhanced activity, dual-targeting capabilities, or improved drug-like properties. For instance, a known bioactive fragment could be attached to the this compound scaffold, for example, at the acetamide nitrogen or as a substituent on the pyrimidine ring. This approach has been successfully used in the design of novel compounds with anti-fibrotic activity by combining a pyrimidine scaffold with other active structural fragments. mdpi.com

The application of these scaffold optimization techniques can lead to the discovery of novel chemical entities with significantly improved therapeutic potential compared to the original this compound scaffold. By leveraging the principles of bioisosterism and molecular hybridization, medicinal chemists can expand the chemical space around this core structure and identify new avenues for drug development.

Development and Optimization of Novel Derivatives and Analogues of 2 Pyrimidin 2 Yloxy Acetamide

Strategies for Scaffold Diversification and Lead Optimization

The evolution of a lead compound into a viable drug candidate is an iterative process of design, synthesis, and testing. patsnap.com For the 2-(pyrimidin-2-yloxy)acetamide (B6279588) core, both scaffold diversification and lead optimization are critical for discovering novel and more effective therapeutic agents.

Scaffold Diversification involves making significant modifications to the core structure to explore new chemical space and identify novel intellectual property. A key strategy is "scaffold hopping," where a central part of the molecule is replaced by a structurally different group that maintains similar spatial arrangements of key interacting features. nih.gov For instance, researchers have successfully employed a scaffold hopping approach to develop novel 2-(quinolin-4-yloxy)acetamides from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) template, yielding compounds with potent antimycobacterial activity. nih.gov This principle allows for the discovery of new classes of compounds with potentially improved properties.

Lead Optimization focuses on refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com A cornerstone of this process is the establishment of a robust Structure-Activity Relationship (SAR). patsnap.comnih.gov This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity. patsnap.com In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, analogues were systematically prepared by modifying four distinct regions of the scaffold to establish a clear SAR for the inhibition of SLACK potassium channels. nih.gov Optimization efforts often target improved potency, selectivity against off-targets, and better physicochemical properties like solubility, which are crucial for oral bioavailability. nih.govtoxicology.orgnih.gov For example, optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold using structure- and property-based design led to inhibitors with improved cell potency and excellent pharmacokinetic profiles in animal models. nih.gov

Table 1: Strategies in Scaffold Diversification and Lead Optimization

Strategy Description Example Outcome Reference(s)
Scaffold Hopping Replacing the core scaffold with a different chemical moiety while preserving key binding interactions. Generation of novel 2-(quinolin-4-yloxy)acetamides with potent activity against Mycobacterium tuberculosis. nih.gov
Structure-Activity Relationship (SAR) Analysis Systematically modifying substituents on the lead compound to understand the effect of structure on biological activity. Identification of key functional groups in 2-(1H-pyrazol-1-yl)thiazole derivatives that enhance EP1 receptor antagonist activity. nih.gov
Property-Based Design Modifying the lead compound to improve physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability). Optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead to yield an orally bioavailable KDM5 inhibitor with a good PK profile. nih.gov

Identification of Novel Pharmacophores Based on the this compound Core

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net Identifying the key pharmacophoric features of the this compound core is essential for designing new molecules with similar or improved biological activity.

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. nih.gov

Ligand-based modeling is used when the structure of the biological target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. nih.gov

Structure-based modeling utilizes the three-dimensional structure of the target protein, typically from X-ray crystallography, to map out the key interaction points within the binding site. nih.govnih.gov This approach can be more accurate as it incorporates the spatial constraints of the target. nih.gov

For the this compound scaffold, a pharmacophore model would likely include features such as hydrogen bond acceptors (the pyrimidine (B1678525) nitrogens, ether oxygen, and amide carbonyl), a hydrogen bond donor (the amide N-H), and an aromatic/hydrophobic region (the pyrimidine ring).

Once a pharmacophore model is developed and validated, it becomes a powerful tool for virtual screening. researchgate.netdovepress.com Large chemical databases can be screened to identify novel compounds that match the pharmacophore model, even if they have completely different underlying chemical scaffolds. researchgate.netdovepress.com This computational approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and biological testing. nih.gov

Synthesis and Biological Evaluation of Hybrid Molecules

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. The goal is to create a new hybrid compound with enhanced affinity, better efficacy, or a dual mode of action that could be beneficial for treating complex diseases.

The this compound scaffold is a versatile building block for creating such hybrids. Its structure offers multiple points for chemical modification, allowing it to be linked to other pharmacologically active moieties. For example, pyrimidine-1,3-oxazolidin-2-arylimino hybrids have been synthesized as a new class of antibacterial agents. nih.gov The synthetic strategy involved a Suzuki coupling reaction to link a 2,4-dimethoxypyrimidin-5-boronic acid with the oxazolidine (B1195125) core. nih.gov

The biological evaluation of these newly synthesized hybrids is a critical step to determine their therapeutic potential. This typically involves a battery of in vitro assays. For antimicrobial hybrids, this includes determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacterial or fungal strains. nih.govresearchgate.net For potential anticancer agents, evaluation involves testing their antiproliferative effects against various cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. ekb.eg Promising compounds from these initial screenings may then be subjected to further mechanistic studies, such as molecular docking, to understand their binding interactions at the molecular level. nih.gov

Table 2: Examples of Pyrimidine-Containing Hybrid Molecules and Their Evaluation

Hybrid Molecule Class Synthetic Strategy Biological Evaluation Findings Reference(s)
Pyrimidine-oxazolidin-2-arylimino Hybrids Suzuki coupling of a pyrimidine-boronic acid with an oxazolidine derivative. Antibacterial screening against Gram-positive and Gram-negative bacteria. Compounds showed moderate to good activity; molecular docking suggested high binding affinity to the 50S ribosomal unit. nih.gov
Pyrimidin-2-Thione Derivatives Biginelli reaction followed by reaction with ethyl chloroacetate. In vitro anticancer activity against HepG-2 (liver carcinoma) cell lines. Compound 7 showed the most potent activity with an IC50 value of 25.5±1.3 μg/mL. ekb.eg
[4-Methylphenylsulphonamido]-N-(pyridin-2-yl) Acetamide (B32628) Derivatives Condensation of acid chlorides with 2-aminopyridine. Antifungal screening against Candida albicans and Aspergillus niger. Synthesized compounds showed better antifungal activity than the reference drug fluconazole. researchgate.net

Challenges and Opportunities in Derivative Synthesis

The development of novel derivatives based on the this compound scaffold presents both significant challenges and promising opportunities.

Challenges:

Purification: Separating the desired product from structurally similar byproducts and starting materials can be a significant hurdle, often requiring advanced chromatographic techniques.

Multi-Parameter Optimization: A major challenge in lead optimization is balancing multiple properties simultaneously. Improving one characteristic, such as potency, may negatively impact another, such as solubility or metabolic stability, leading to unforeseen off-target effects. toxicology.org

Opportunities:

Privileged Scaffold: The pyrimidine ring is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds. mdpi.com This suggests a high probability that novel derivatives will interact with various biological targets.

New Methodologies: The development of innovative synthetic strategies provides access to novel chemical space and allows for more efficient diversification of the core scaffold.

Combating Drug Resistance: There is a pressing need for new therapeutic agents, particularly antimicrobials and anticancer drugs, that can overcome existing resistance mechanisms. Novel derivatives of the this compound scaffold offer an opportunity to discover compounds with new modes of action.

Computational Chemistry: Advances in computational tools, including pharmacophore modeling and molecular docking, enable a more rational, structure-based approach to drug design. researchgate.netsemanticscholar.org These methods can help prioritize synthetic targets, reducing the time and resources required for lead discovery and optimization.

Future Directions and Research Perspectives in 2 Pyrimidin 2 Yloxy Acetamide Studies

Emerging Applications and Unexplored Biological Targets

The exploration of novel applications for 2-(Pyrimidin-2-yloxy)acetamide (B6279588) derivatives is a key future direction. The core structure is a versatile starting point for developing agents against a wide range of diseases. gsconlinepress.comresearchgate.net Research on analogous compounds has already demonstrated significant potential in several areas, which suggests promising avenues for this compound analogues.

One of the most compelling emerging applications is in the treatment of neurological disorders. A recent hit optimization study focused on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues as inhibitors of SLACK potassium channels (KCNT1). mdpi.comnih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe epileptic disorders like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). mdpi.comnih.gov The study identified compounds with submicromolar potency for SLACK inhibition, highlighting the potential of this chemical class to yield new treatments for pharmacoresistant epilepsies. mdpi.com

Beyond ion channels, the pyrimidine (B1678525) scaffold is known to interact with a multitude of biological targets. Future research could investigate the activity of this compound derivatives against targets that are currently underexplored for this specific scaffold, including:

Kinases: Various pyrimidine derivatives are known to be potent kinase inhibitors, targeting enzymes like EGFR, PIM-1, and PI3Kδ, which are crucial in cancer progression. gsconlinepress.comrsc.orgtandfonline.com

Reverse Transcriptase: Analogues such as 2-(pyridin-3-yloxy)acetamide derivatives have shown moderate activity against HIV-1 reverse transcriptase, suggesting a potential role in antiviral drug discovery. nih.gov

Enzymes in Inflammatory Pathways: Novel pyrimidines have been synthesized and evaluated as selective COX-2 inhibitors, indicating a potential application in developing anti-inflammatory agents. nih.gov

The structural similarity of the pyrimidine core to endogenous purines and pyrimidines makes it an attractive scaffold for targeting a wide array of enzymes and receptors. nih.gov Systematic screening of this compound analogues against diverse panels of biological targets could uncover entirely new therapeutic applications.

Integration of Advanced Synthetic Methodologies

The generation of diverse libraries of this compound analogues for biological screening depends on the integration of advanced and efficient synthetic methodologies. Traditional methods for pyrimidine synthesis often involve the condensation of a 1,3-dicarbonyl component with an N-C-N fragment like urea or guanidine. tandfonline.com However, modern organic synthesis offers more sophisticated approaches.

Future synthetic strategies are likely to focus on:

Multi-component Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, increasing efficiency and enabling rapid library generation.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processing. The synthesis of a 2-(2,6-difluorophenoxy)pyrimidin-5-amine intermediate has been successfully achieved using a continuous flow reactor, demonstrating the applicability of this technology. mdpi.com

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to modifying the core scaffold, avoiding the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Researchers are continuously developing new ways to construct the pyrimidine ring. For instance, one method involves the reaction of an intermediate obtained by Vilsmeier-Haack formylation of acetonitrile with mono-substituted ureas to produce 1-alkyl-2-oxo-1,2-dihydro-pyrimidine-5-carboxalic acid amides in good yields. tandfonline.com Another approach involves the intramolecular heterocyclization of acylated o-aminonicotinonitrile precursors to form pyrido[2,3-d]pyrimidines. rsc.org

These advanced methods will be crucial for systematically exploring the structure-activity relationships (SAR) of this compound derivatives by enabling the synthesis of previously inaccessible analogues with diverse substitution patterns.

Synergistic Application of Computational and Experimental Approaches

The integration of computational and experimental methods has become a cornerstone of modern drug discovery and is particularly vital for advancing the study of this compound. mdpi.com This synergistic approach saves time and resources by prioritizing the synthesis of compounds with the highest probability of success. nih.govmdpi-res.com

Computational (in silico) techniques play a critical role in the initial stages of design and optimization:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding modes and prioritize analogues. Docking studies were used to investigate the binding of 2-(pyridin-3-yloxy)acetamide derivatives in the pocket of HIV-1 reverse transcriptase and to explore the interaction of pyrimidine analogues with targets like COX-2 and various kinases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized compounds. nih.gov Atom-based 3D-QSAR models have been successfully developed for pyrazolo[3,4-d]pyrimidine analogs to guide the design of new inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing insights that static docking models cannot. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. rsc.org

These computational predictions are then validated through experimental (in vitro and in vivo) studies . For example, a study on pyrimidine-based acetamide (B32628) derivatives used molecular docking to investigate the binding potential towards cyclin-dependent kinase 1 (CDK1), followed by MD simulations to assess complex stability and in vitro assays to measure cytotoxic activity against cancer cell lines. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for efficiently optimizing lead compounds derived from the this compound scaffold.

Challenges in Optimizing Specificity and Selectivity of Novel Analogues

A significant hurdle in the development of any new therapeutic agent is achieving high specificity and selectivity for the intended biological target. This is particularly challenging for analogues of this compound, as the pyrimidine scaffold can interact with a wide variety of biological molecules. nih.gov

The primary challenges include:

Isoform Selectivity: Many drug targets, such as kinases and ion channels, exist as multiple isoforms or subtypes that are structurally very similar. For instance, designing selective PI3Kδ inhibitors requires avoiding activity against other PI3K isoforms (α, β, γ) to minimize side effects. tandfonline.com Similarly, developing neuronal nitric oxide synthase (nNOS) inhibitors requires high selectivity over endothelial (eNOS) and inducible (iNOS) isoforms. acs.org

Off-Target Effects: Interaction with unintended targets can lead to toxicity. A crucial aspect of optimization is screening for activity against a panel of common off-targets, such as the hERG potassium channel, to ensure a clean safety profile. mdpi.com

Overcoming Resistance: In therapeutic areas like oncology and infectious diseases, the emergence of drug resistance, often through mutations in the target protein, is a major obstacle. Future research must focus on designing analogues that can inhibit both wild-type and clinically relevant mutant forms of a target. For example, inhibitors are being developed to target EGFR mutants that are resistant to existing therapies. mdpi.com

Structure-based drug design, guided by X-ray crystallography and computational modeling, is a key strategy to overcome these challenges. By understanding the subtle differences in the binding pockets of different targets or isoforms, medicinal chemists can rationally design modifications to the this compound scaffold that enhance interactions with the desired target while introducing steric clashes or unfavorable interactions with off-targets, thereby improving selectivity. tandfonline.comacs.org

Potential for Novel Academic Research Paradigms and Cross-Disciplinary Collaborations

The multifaceted biological profile of pyrimidine derivatives creates fertile ground for new research paradigms and collaborations across different scientific disciplines. The study of this compound and its analogues is not confined to medicinal chemistry but extends into chemical biology, computational science, pharmacology, and clinical research.

Future opportunities include:

Development of Chemical Probes: Highly potent and selective analogues can be developed not as drugs, but as chemical probes. These tools are invaluable for basic research, allowing scientists to selectively inhibit a specific protein in cells or animal models to elucidate its role in complex biological pathways.

Polypharmacology (Multi-Target Drugs): While selectivity is often the goal, in some cases, designing compounds that intentionally interact with multiple targets can be beneficial, particularly for complex diseases like cancer. mdpi.com The pyrimidine scaffold is well-suited for this approach, and future research could focus on creating dual-inhibitors (e.g., targeting both EGFR and VEGFR2) based on the this compound core. mdpi.com

Academia-Industry Partnerships: The journey from a promising compound in an academic lab to a clinically approved drug is long and expensive. Collaborations between academic researchers, who often focus on novel target discovery and initial hit identification, and industrial partners, who have the resources for large-scale synthesis, preclinical development, and clinical trials, will be essential.

The successful advancement of this compound research will necessitate a collaborative ecosystem where synthetic chemists, computational biologists, pharmacologists, and clinicians work together. This cross-disciplinary approach will be critical to fully unlock the therapeutic potential of this promising chemical scaffold and translate fundamental discoveries into tangible clinical benefits.

Q & A

Q. Key Optimization Parameters :

  • Catalysts : Alkaline agents (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
  • Temperature : Controlled heating (~60–80°C) minimizes side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the acetamide linkage and pyrimidine ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds) in the solid state .

Basic: What biological targets are associated with this compound, and how are they identified?

Answer:
The compound exhibits activity against enzymes like cyclooxygenase-2 (COX-2) and kinases via:

  • Molecular Docking : Predicts binding affinities to catalytic sites .
  • Enzyme Assays : Measures inhibition (e.g., IC₅₀ values) using fluorogenic substrates .

Q. Table 1: Reported Biological Targets

TargetAssay TypeObserved ActivityReference
COX-2FluorescenceIC₅₀ = 12 µM
Tyrosine KinaseRadiolabeled ATPKi = 8.5 µM

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies often arise from structural modifications (e.g., substituents on the pyrimidine ring). Strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically vary functional groups (e.g., methyl vs. chloro substituents) and assay activity .

Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed enzyme concentrations) .

Example : Analogues with electron-withdrawing groups show enhanced kinase inhibition but reduced COX-2 activity due to altered π-π stacking .

Advanced: What computational methods are used to model the interaction of this compound with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Track ligand-protein stability over time, highlighting key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. Table 2: Key Interaction Metrics

MethodTargetBinding Energy (kcal/mol)Reference
AutoDock VinaCOX-2-9.2
GROMACSTyrosine Kinase-7.8

Advanced: How can synthetic yields be improved for large-scale production of this compound?

Answer:

  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side products .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve condensation efficiency .
  • In Situ Monitoring : FTIR or HPLC tracks reaction progress to optimize endpoint .

Advanced: What strategies validate the selectivity of this compound for its intended targets?

Answer:

Off-Target Screening : Use kinase inhibitor panels to assess cross-reactivity .

Cellular Assays : Compare activity in wild-type vs. knockout cell lines to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.